N-(2,4-Dinitronaphthalen-1-yl)acetamide
CAS No.: 91494-26-7
Cat. No.: VC8354724
Molecular Formula: C12H9N3O5
Molecular Weight: 275.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91494-26-7 |
---|---|
Molecular Formula | C12H9N3O5 |
Molecular Weight | 275.22 g/mol |
IUPAC Name | N-(2,4-dinitronaphthalen-1-yl)acetamide |
Standard InChI | InChI=1S/C12H9N3O5/c1-7(16)13-12-9-5-3-2-4-8(9)10(14(17)18)6-11(12)15(19)20/h2-6H,1H3,(H,13,16) |
Standard InChI Key | YQFMJUNNKVWJBE-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | CC(=O)NC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-(2,4-Dinitronaphthalen-1-yl)acetamide features a naphthalene backbone substituted with two nitro groups (–NO) at positions 2 and 4, and an acetamide moiety (–NHCOCH) at position 1 (Figure 1). The planar naphthalene system introduces significant steric and electronic effects, while the electron-withdrawing nitro groups enhance the compound’s electrophilicity. The acetamide group contributes to hydrogen-bonding capabilities, influencing solubility and crystallinity .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 275.22 g/mol | |
Exact Mass | 275.054 g/mol | |
Topological Polar Surface Area | 124.23 Ų | |
LogP (Partition Coefficient) | 4.31 |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of N-(2,4-dinitronaphthalen-1-yl)acetamide typically involves sequential nitration and acetylation steps. A plausible route includes:
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Nitration of Naphthalene: Initial nitration of naphthalene yields 1-nitronaphthalene, followed by a second nitration to introduce the 2,4-dinitro configuration.
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Acetylation: Reaction of 2,4-dinitro-1-aminonaphthalene with acetic anhydride or acetyl chloride under basic conditions forms the acetamide derivative .
Table 2: Comparative Reaction Conditions for Acetamide Synthesis
Substrate | Reagents | Time (h) | Yield (%) | Source |
---|---|---|---|---|
Nitrobenzene | Sm, AcO, AcOH | 1.5 | 85 | |
1-Nitronaphthalene | AcO, base | 24 | 70–80 | |
2,4-Dinitro-1-aminonaphthalene | AcCl, pyridine | 12 | 65–75 |
Challenges in Synthesis
The electron-deficient nature of the dinitronaphthalene ring complicates acetylation, often requiring activating agents or elevated temperatures. Side reactions, such as nitro group reduction or ring oxidation, must be mitigated through careful control of reaction conditions .
Physicochemical Properties
Solubility and Stability
N-(2,4-Dinitronaphthalen-1-yl)acetamide is sparingly soluble in water due to its hydrophobic naphthalene core but dissolves in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound’s stability under ambient conditions is moderate, though prolonged exposure to light or moisture may induce decomposition .
Crystallinity and Melting Point
While the melting point remains unreported, analogous dinitroacetamides typically exhibit high melting points (>200°C) due to strong intermolecular hydrogen bonding and π-π stacking interactions . Single-crystal X-ray diffraction data for related compounds reveal layered molecular packing stabilized by acetamide hydrogen bonds .
Comparative Analysis with Structural Analogs
Table 3: Comparison of Naphthalene-Based Acetamides
The additional nitro group in N-(2,4-dinitronaphthalen-1-yl)acetamide enhances its electron-withdrawing capacity compared to mono-nitro analogs, potentially altering reactivity and biological interactions .
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies using samarium or other reductants to streamline synthesis .
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Biological Screening: Evaluating anticancer, antimicrobial, and enzyme-inhibitory activities in vitro.
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Computational Studies: Molecular docking to predict target binding affinity and metabolite pathways.
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